An In-Depth Technical Guide to N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine: Structure, Properties, and Applications in Advanced Materials
An In-Depth Technical Guide to N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine: Structure, Properties, and Applications in Advanced Materials
Introduction: Defining a Key Triarylamine Building Block
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of the triarylamine derivative with the CAS Number 203710-89-8. While this compound is often listed by chemical suppliers under the ambiguous name N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline, structural data, including the SMILES string Brc1ccc(cc1)N(c1cccc(c1)C)c1cccc(c1)C, definitively identifies it as N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine . This document will proceed with this unambiguous nomenclature.
Triarylamines are a cornerstone of modern organic electronics, prized for their exceptional hole-transporting properties, high thermal stability, and tunable electrochemical characteristics.[1][2] N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine, as a member of this class, is a molecule of significant interest for researchers and professionals in materials science and drug development. The presence of a bromo-substituent offers a reactive handle for further functionalization via cross-coupling reactions, while the methyl groups influence solubility and molecular packing. This guide aims to provide a detailed, field-proven perspective on this compound, grounded in established chemical principles and synthetic methodologies.
Chemical Structure and Identifiers
The molecular architecture of N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine consists of a central nitrogen atom bonded to three distinct aryl groups: one 4-bromophenyl and two 3-methylphenyl (m-tolyl) moieties. This propeller-like, non-planar structure is characteristic of triarylamines and is crucial for preventing close molecular packing in the solid state, which in turn facilitates amorphous film formation—a desirable trait for many organic electronic applications.
| Identifier | Value |
| IUPAC Name | N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline |
| CAS Number | 203710-89-8 |
| Molecular Formula | C₂₀H₁₈BrN |
| Molecular Weight | 352.27 g/mol |
| Canonical SMILES | CC1=CC=CC(=C1)N(C2=CC=C(C=C2)Br)C3=CC=CC(=C3)C |
| InChI | InChI=1S/C20H18BrN/c1-14-6-4-8-16(12-14)22(17-9-5-7-15(2)13-17)19-10-11-20(21)18-19/h4-13,18H,1-3H3 |
| InChIKey | Not readily available |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine is paramount for its application in any field. While extensive experimental data for this specific molecule is not widely published, we can infer and predict its properties based on data from chemical suppliers and the known behavior of analogous triarylamine compounds.
Table of Physical and Chemical Properties:
| Property | Value/Prediction | Source/Basis |
| Appearance | White to light yellow powder/crystals | [Supplier Data] |
| Melting Point | 121.0 to 126.0 °C | [Supplier Data] |
| Boiling Point | Predicted: > 450 °C | [Computational Prediction] |
| Solubility | Expected to be soluble in common organic solvents such as toluene, chloroform, and tetrahydrofuran; poorly soluble in water and lower alcohols.[3][4] | [General Triarylamine Properties] |
| Thermal Stability | High, typical for triarylamines.[2] | [General Triarylamine Properties] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. In the absence of published spectra for N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine, the following are predicted characteristic features based on its structure and data from similar compounds.[5][6][7]
-
¹H-NMR (in CDCl₃):
-
Aromatic protons would appear in the range of 6.8-7.5 ppm. The protons on the bromophenyl ring would likely appear as two doublets, while the protons on the m-tolyl groups would exhibit more complex splitting patterns (multiplets).
-
The methyl protons of the two m-tolyl groups would appear as a singlet at approximately 2.3-2.4 ppm.
-
-
¹³C-NMR (in CDCl₃):
-
Aromatic carbons would resonate in the 110-150 ppm region. The carbon attached to the bromine atom would be in the lower end of this range (around 115-120 ppm).
-
The methyl carbons would appear at approximately 21-22 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C-H stretching vibrations for the aromatic rings would be observed around 3030-3100 cm⁻¹.
-
C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
-
The C-N stretching of the tertiary amine would be visible around 1350-1250 cm⁻¹.
-
A strong C-Br stretching band would be present in the 600-500 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be observed at m/z ≈ 351/353, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for M and M+2).
-
Synthesis Protocols
The synthesis of unsymmetrical triarylamines like N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine is most effectively achieved through modern cross-coupling reactions. The two most prominent and industrially relevant methods are the Buchwald-Hartwig amination and the Ullmann condensation.[8][9][10]
Proposed Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a method of choice for the formation of C-N bonds due to its high efficiency and broad substrate scope.[10][11]
Reaction: bis(3-methylphenyl)amine + 1-bromo-4-iodobenzene → N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine
This two-step approach involves the initial synthesis of the diarylamine followed by a second coupling reaction. A more direct, albeit potentially lower-yielding, one-pot synthesis could also be envisioned.
Detailed Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), add palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: To the same flask, add bis(3-methylphenyl)amine (1.0 equivalent) and 1-bromo-4-iodobenzene (1.05 equivalents). The use of 1-bromo-4-iodobenzene allows for selective coupling at the more reactive C-I bond.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine.
Causality Behind Experimental Choices:
-
The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[8]
-
Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the diarylamine without competing in the coupling reaction.
-
Anhydrous and inert conditions are essential to prevent the deactivation of the catalyst.
Workflow Diagram for Buchwald-Hartwig Synthesis:
Caption: Workflow for the synthesis of N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine via Buchwald-Hartwig amination.
Proposed Synthesis via Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds. While it often requires harsher conditions than the Buchwald-Hartwig reaction, modern modifications with ligands have improved its applicability.[9][12][13]
Reaction: bis(3-methylphenyl)amine + 1-bromo-4-iodobenzene → N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine
Detailed Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add copper(I) iodide (CuI, 10 mol%), a ligand such as L-proline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Addition of Reactants: Add bis(3-methylphenyl)amine (1.0 equivalent) and 1-bromo-4-iodobenzene (1.1 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to 90-120 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture, add water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Workflow Diagram for Ullmann Condensation:
Caption: Workflow for the synthesis of N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine via Ullmann condensation.
Applications in Organic Electronics
Triarylamine derivatives are quintessential hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1][2][14][15][16] The electronic properties of N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine make it a promising candidate for such applications.
The central nitrogen atom's lone pair of electrons delocalizes across the three aromatic rings, creating an electron-rich system with a relatively low ionization potential. This facilitates the efficient injection and transport of holes (positive charge carriers). The non-planar structure helps to form stable amorphous films, which are crucial for device longevity and performance by preventing crystallization that can lead to short circuits and degradation.
The bromo-substituent on one of the phenyl rings can serve multiple purposes. It can be used as a reactive site for further molecular engineering, allowing for the attachment of other functional groups to fine-tune the material's properties or to graft it onto a polymer backbone. Additionally, the heavy bromine atom can potentially enhance intersystem crossing, a property that could be explored in the context of phosphorescent OLEDs.
Conclusion
N-(4-Bromophenyl)-N,N-bis(3-methylphenyl)amine is a valuable triarylamine derivative with significant potential in the field of organic electronics. While a full experimental characterization is not yet widely available in the public domain, its structure and the properties of related compounds strongly suggest its utility as a hole-transport material. The established and reliable synthetic routes, such as the Buchwald-Hartwig amination and Ullmann condensation, make it an accessible target for researchers. Further investigation into its photophysical and electrochemical properties is warranted to fully unlock its potential in next-generation electronic and optoelectronic devices.
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